molecular formula C21H27N3O4S B2544395 N-(2,6-dimethylphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1251680-68-8

N-(2,6-dimethylphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide

Cat. No. B2544395
M. Wt: 417.52
InChI Key: GZGXRCSCLPVZRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including a piperidine ring, a sulfonyl group, and an acetamide group. Piperidines are important in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring, for example, is a six-membered ring with one nitrogen atom and five carbon atoms. The sulfonyl and acetamide groups would add additional complexity to the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the piperidine ring might undergo reactions such as hydrogenation, cyclization, and multicomponent reactions .

Scientific Research Applications

Biological Effects of Related Compounds

One study provides an update on the biological effects of acetamide, formamide, and their derivatives, indicating the commercial importance of these chemicals and the extensive knowledge gained over the years regarding their biological consequences in humans. This review could provide insights into the biological activities and potential applications of related acetamide derivatives in medical and toxicological research (Kennedy, 2001).

Antituberculosis Activity

A review focused on the antituberculosis activity of organotin complexes, highlighting the structural diversity and the influence of the ligand environment on their activity. This indicates that similar acetamide derivatives could be investigated for their potential antituberculosis effects, based on the nature of their structural components and ligands (Iqbal, Ali, & Shahzadi, 2015).

Chemical Modification and Application Potential

The chemical modification of xylan to produce ethers and esters with specific properties, as described in a study, suggests that acetamide derivatives could also undergo chemical modifications to enhance their application potential in various industries, including biopolymers and drug delivery systems (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Metabolism and Pharmacological Activities

The metabolism of the aspartyl moiety of aspartame into aspartic acid, phenylalanine, and methanol provides an example of how specific chemical moieties are metabolized and their potential effects on the human body. Similar metabolic studies on acetamide derivatives could reveal important pharmacological activities and safety profiles (Ranney & Oppermann, 1979).

Novel Synthesis and Drug Development

Research into the novel synthesis of omeprazole and pharmaceutical impurities of proton pump inhibitors highlights the importance of innovative synthesis methods in developing safer and more effective medications. This suggests that novel synthetic routes could also be explored for acetamide derivatives to optimize their therapeutic potential and minimize impurities (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-15-9-12-24(13-10-15)29(27,28)18-8-5-11-23(21(18)26)14-19(25)22-20-16(2)6-4-7-17(20)3/h4-8,11,15H,9-10,12-14H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGXRCSCLPVZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=C(C=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide

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